GSK1838705A, also referred to as GSK1838705, GSK 1838705A, GSK 1838705, or by its full chemical name GSK1838705, is a potent, small molecule kinase inhibitor. [, , , , ] Developed by GlaxoSmithKline, it primarily functions as an inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Anaplastic Lymphoma Kinase (ALK). [, , ] Its primary application in scientific research is investigating its potential as an anti-tumor agent in various cancers, including glioma, prostate cancer, multiple myeloma, Ewing's sarcoma, anaplastic large cell lymphoma, and hepatocellular carcinoma. [, , , , , , , , , , , , , , , , ]
While the provided papers do not delve into detailed molecular structure analysis, they mention GSK1838705A as a small molecule kinase inhibitor. [, , , , ] The full chemical name, GSK1838705, provides insight into its chemical structure. More detailed structural information might be available in the chemical literature or patents related to the compound.
GSK1838705A functions as a potent, ATP-competitive inhibitor of IGF-1R and ALK. [, , , , , , , , , ]
IGF-1R Inhibition: By binding to the ATP-binding site of IGF-1R, GSK1838705A prevents the receptor's activation by its ligand, IGF-1. [, , , , , , ] This inhibition disrupts downstream signaling pathways, including PI3K/Akt and MAPK, which are crucial for cell survival, proliferation, and migration. [, , , , , , , , , ] The inhibition of these pathways ultimately leads to decreased cell viability and increased apoptosis in various cancer cells. [, , , , , , , , , ]
ALK Inhibition: GSK1838705A also targets ALK, a receptor tyrosine kinase implicated in the development of various cancers, including anaplastic large cell lymphomas, neuroblastomas, and non-small cell lung cancers. [, ] By inhibiting ALK, GSK1838705A disrupts downstream signaling, leading to tumor regression in ALK-dependent cancers. [, , ]
Glioma: In vitro studies demonstrate that GSK1838705A inhibits cell proliferation, migration, and induces apoptosis in human U87MG glioma cells. [] In vivo xenograft models also show significant tumor growth inhibition upon GSK1838705A administration. []
Prostate Cancer: GSK1838705A reduces the viability and induces apoptosis in both docetaxel-sensitive and docetaxel-resistant prostate cancer cells. [] It also inhibits cell migration and significantly suppresses tumor growth in vivo. []
Multiple Myeloma and Ewing's Sarcoma: GSK1838705A demonstrates anti-proliferative activity in cell lines derived from multiple myeloma and Ewing's sarcoma. []
Anaplastic Large Cell Lymphoma: GSK1838705A inhibits the growth of ALK-dependent tumors in vivo and demonstrates promising results in overcoming crizotinib resistance in ALK-positive ALCL. [, , ]
Hepatocellular Carcinoma: GSK1838705A enhances the anti-tumor effects of other drugs like Sorafenib and Regorafenib in HCC cell lines. [, , , , ]
Meningioma: GSK1838705A effectively inhibits the growth of meningioma cells in vitro by targeting the miR-483-5p/IGF-2 pathway. [, ]
Chordoma: GSK1838705A, in combination with other agents, has shown potential for synergistic anti-tumor effects in preclinical chordoma models. []
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6